molecular formula C14H16N2O4 B4751677 N-(3,4-dimethoxybenzyl)-5-methyl-3-isoxazolecarboxamide

N-(3,4-dimethoxybenzyl)-5-methyl-3-isoxazolecarboxamide

Cat. No. B4751677
M. Wt: 276.29 g/mol
InChI Key: QNHZOVPVTYWXTQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3,4-dimethoxybenzyl)-5-methyl-3-isoxazolecarboxamide, also known as A-84, is a chemical compound that has been extensively studied for its potential therapeutic properties. This compound belongs to the class of isoxazolecarboxamide derivatives, which have been shown to exhibit a wide range of biological activities.

Mechanism of Action

The exact mechanism of action of N-(3,4-dimethoxybenzyl)-5-methyl-3-isoxazolecarboxamide is not fully understood. However, it has been suggested that it may act through the modulation of ion channels and receptors in the central nervous system. It has been shown to interact with the GABA-A receptor, which is involved in the regulation of neuronal excitability. It has also been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators.
Biochemical and Physiological Effects:
N-(3,4-dimethoxybenzyl)-5-methyl-3-isoxazolecarboxamide has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation and pain in animal models of arthritis and neuropathic pain. It has also been shown to improve cognitive function in animal models of Alzheimer’s disease and Parkinson’s disease.

Advantages and Limitations for Lab Experiments

One advantage of using N-(3,4-dimethoxybenzyl)-5-methyl-3-isoxazolecarboxamide in lab experiments is its well-established synthesis method. This allows for the production of large quantities of the compound for use in experiments. Another advantage is its wide range of potential therapeutic applications. However, one limitation is the lack of understanding of its exact mechanism of action, which makes it difficult to optimize its use in experiments.

Future Directions

There are several future directions for the study of N-(3,4-dimethoxybenzyl)-5-methyl-3-isoxazolecarboxamide. One direction is the further investigation of its potential as a treatment for neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease. Another direction is the investigation of its potential as a treatment for chronic pain and inflammation. Additionally, the development of more selective analogs of N-(3,4-dimethoxybenzyl)-5-methyl-3-isoxazolecarboxamide may lead to the discovery of more potent and specific therapeutic agents.

Scientific Research Applications

N-(3,4-dimethoxybenzyl)-5-methyl-3-isoxazolecarboxamide has been extensively studied for its potential therapeutic properties. It has been shown to exhibit anti-inflammatory, analgesic, and anticonvulsant activities in animal models. It has also been investigated for its potential as a treatment for neurodegenerative disorders such as Alzheimer’s disease and Parkinson’s disease.

properties

IUPAC Name

N-[(3,4-dimethoxyphenyl)methyl]-5-methyl-1,2-oxazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N2O4/c1-9-6-11(16-20-9)14(17)15-8-10-4-5-12(18-2)13(7-10)19-3/h4-7H,8H2,1-3H3,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNHZOVPVTYWXTQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NO1)C(=O)NCC2=CC(=C(C=C2)OC)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

276.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,4-dimethoxybenzyl)-5-methyl-1,2-oxazole-3-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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